molecular formula C15H17NO B066978 (R)-2-Amino-3,3-diphenylpropan-1-ol CAS No. 171037-01-7

(R)-2-Amino-3,3-diphenylpropan-1-ol

Cat. No.: B066978
CAS No.: 171037-01-7
M. Wt: 227.3 g/mol
InChI Key: SDDOXKGXOXANAF-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Amino-3,3-diphenylpropan-1-ol is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2R)-2-amino-3,3-diphenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c16-14(11-17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15,17H,11,16H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDOXKGXOXANAF-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452193
Record name (R)-2-Amino-3,3-diphenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171037-01-7
Record name (R)-2-Amino-3,3-diphenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1M-lithium aluminium hydride in diethyl ether (40 ml) was added β,β-diphenylalanine hydrochloride (3.70 g, Example 1b) over a period of 1 h. The solution was heated at reflux for 1 h, cooled to room temperature and to the solution was cautiously added 2M-sodium hydroxide (40 ml). After filtering the solution through Celite, the residue was washed with ethyl acetate and the organic phase of the combined filtrates was washed with water, saturate brine and dried (MgSO4). The solid which formed on removal of the solvent in vacuo was washed with hexane to give 2-amino-3,3-diphenylpropan-1-ol 2.52 g, mp 107°-8° C. 1H NMR (360 MHz, CDCl3) δ7.36-7.14 (10H, m), 3.79 (1H, d, J=10.5 Hz), 3.6 (1H, m), 3.57 (1H, dd, J=10.7 Hz and 3.3 Hz), 3.31 (1H, dd, J=10.7 Hz and 6.7 Hz), m/z (CI+) 228 (M+H).
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Synthesis routes and methods III

Procedure details

To a solution of 1M-lithium aluminium hydride in diethyl ether (40ml) was added β,β-diphenylalanine hydrochloride (3.70g, Example 1b) over a period of 1h. The solution was heated at reflux for 1h, cooled to room temperature and to the solution was cautiously added 2M-sodium hydroxide (40ml). After filtering the solution through Celite, the residue was washed with ethyl acetate and the organic phase of the combined filtrates was washed with water, saturated brine and dried (MgSO4). The solid which formed on removal of the solvent in vacuo was washed with hexane to give 2-amino-3,3-diphenylpropan-1-ol 2.52g, mp 107°-8° C. 1H NMR (360MHz, CDCl3) d 7.36-7.14 (10H, m), 3.79 (1H, d, J=10.5Hz), 3.6 (1H, m), 3.57 (1H, dd, J=10.7Hz and 3.3Hz), 3.31 (1H, dd, J=10.7Hz and 6.7Hz), m/z (CI+) 228 (M+H).
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